2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone

Description

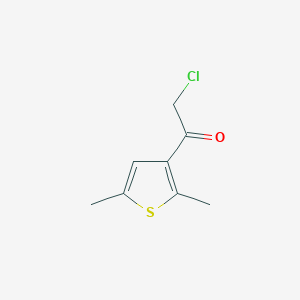

2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone is a chlorinated ketone derivative featuring a 2,5-dimethylthiophene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Lumefantrine, an antimalarial drug . Its structure combines a thiophene heterocycle with electron-donating methyl groups and a reactive chloroacetyl moiety, enabling diverse chemical transformations.

Properties

IUPAC Name |

2-chloro-1-(2,5-dimethylthiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVAHFKUIQIYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350414 | |

| Record name | 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31772-43-7 | |

| Record name | 2-Chloro-1-(2,5-dimethyl-3-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31772-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone typically involves the chlorination of 1-(2,5-dimethylthiophen-3-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process can be summarized as follows:

Starting Material: 1-(2,5-dimethylthiophen-3-yl)ethanone

Reagent: Thionyl chloride (SOCl2)

Reaction Conditions: The reaction is conducted under reflux conditions, typically at a temperature range of 60-80°C, for several hours until the reaction is complete.

Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) under basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Nucleophilic Substitution: Corresponding substituted products such as 2-amino-1-(2,5-dimethylthiophen-3-yl)ethanone.

Reduction: 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanol.

Oxidation: 2-Chloro-1-(2,5-dimethylthiophen-3-yl)acetic acid.

Scientific Research Applications

2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its structural similarity to biologically active molecules.

Material Science: It is utilized in the synthesis of novel materials with specific electronic or optical properties.

Chemical Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors by forming covalent bonds with active site residues. The chloroacetyl group is particularly reactive and can form covalent adducts with nucleophilic amino acid residues such as cysteine or serine, leading to enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to analogs with variations in substituents, heterocyclic cores, or functional groups. Key comparisons include:

2-Chloro-1-(2,5-dichlorothiophen-3-yl)ethanone (CAS 13668-93-4)

- Molecular Formula : C₆H₃Cl₃OS

- Substituent Effects : Replacing methyl groups with chlorine atoms introduces electron-withdrawing effects, reducing the thiophene ring’s electron density. This alters reactivity in electrophilic substitutions or nucleophilic additions.

- Physical Properties : Lower melting point (42.5–43.5°C) compared to methyl-substituted analogs, likely due to weaker van der Waals interactions from reduced symmetry .

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS 1204-22-4)

- Molecular Formula : C₁₀H₁₁ClO₃

- Core Heterocycle vs. Aromatic Ring : Replacing thiophene with a benzene ring eliminates sulfur’s electronic contributions. Methoxy groups enhance solubility in polar solvents but reduce thermal stability (melting point 88–90°C) .

Pyrrole-Based Analogs

- Example: 2-Chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethanone

Crystallographic and Hydrogen-Bonding Profiles

- Crystal Packing : Methyl groups in the target compound likely promote dense crystal packing via hydrophobic interactions, whereas methoxy or hydroxyl groups (e.g., in dihydroxyphenyl analogs) facilitate hydrogen bonding, as described in graph-set analysis .

- Software Tools : SHELX and ORTEP programs are widely used for resolving such structures, highlighting the importance of crystallography in understanding substituent effects .

Biological Activity

Overview

2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone is an organic compound characterized by its chloroacetyl group attached to a thiophene ring. Its molecular formula is CHClOS, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through covalent bonding. The chloroacetyl group exhibits high reactivity, allowing it to form adducts with nucleophilic amino acids such as cysteine and serine. This reactivity is crucial for its role as an enzyme inhibitor or receptor modulator in different biological contexts.

Antimicrobial Activity

Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The specific activity of this compound against these pathogens remains to be fully elucidated, but its structural similarities to other active thiophenes suggest potential efficacy in this area .

Enzyme Inhibition

The compound has been explored for its cholinesterase inhibitory activity. Thiophene derivatives with methyl substitutions have shown promising results in inhibiting acetylcholinesterase (AChE), a critical enzyme involved in neurotransmission. The presence of the chloro group in this compound may enhance its inhibitory potency compared to similar compounds lacking this feature .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene derivatives:

-

Antibacterial Studies : A series of synthesized thiophene compounds were tested against Bacillus subtilis and E. coli. The results indicated that compounds with specific substitutions exhibited higher antibacterial activity than others. For example, compounds with methyl groups at certain positions showed enhanced efficacy .

Compound Activity against S. aureus Activity against E. coli This compound TBD TBD 1-(2,5-Dimethylthiophen-3-yl)ethanone Moderate Low -

Cholinesterase Inhibition : In a comparative study of various thiophene analogs, those with methylated substituents demonstrated superior inhibition of AChE. This suggests that this compound may also possess similar properties due to its structural characteristics .

Compound IC (μM) AChE Inhibition This compound TBD Methylated Thiophene Analog 27.1

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone, and how do variations in catalysts or solvents affect yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 2,5-dimethylthiophene with chloroacetyl chloride. Evidence from analogous syntheses shows that using anhydrous acetone as a solvent with potassium carbonate as a base at 60°C achieves yields up to 75% . Catalysts like KI (in trace amounts) can accelerate alkylation reactions by stabilizing intermediates, but excess catalyst may lead to side reactions (e.g., over-acylation). Solvent polarity significantly impacts reaction kinetics: non-polar solvents slow down nucleophilic substitution, while polar aprotic solvents enhance reactivity but may reduce selectivity .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, as demonstrated in pharmacologically related analogs . A retention time deviation >5% from literature values suggests impurities.

- Structural Confirmation : Combine -NMR (expected singlet for thiophene protons at δ 6.7–7.1 ppm) and -NMR (carbonyl peak at ~195 ppm) . Mass spectrometry (EI-MS) should show a molecular ion peak at m/z = 216.7 (calculated for CHClOS) . Elemental analysis (C, H, N, S) must align with theoretical values within ±0.3% .

Q. What are the best practices for crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from acetone or dichloromethane at 4°C produces diffraction-quality crystals. For twinned crystals, SHELXL refinement with the TWIN command can resolve overlapping reflections . ORTEP-3 or WinGX should be used for thermal ellipsoid visualization to confirm molecular geometry . If data contradicts expected bond lengths (e.g., C-Cl bond >1.75 Å), check for disorder using the PART instruction in SHELX .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethylthiophene moiety influence the reactivity of the α-chloroketone group?

- Methodological Answer : The electron-donating methyl groups on the thiophene ring increase electron density at the α-carbon, enhancing nucleophilic substitution reactivity. However, steric hindrance from the 2,5-dimethyl groups reduces accessibility to the carbonyl carbon, as observed in comparative studies with unsubstituted thiophene analogs . DFT calculations (B3LYP/6-31G*) can model charge distribution and predict sites for electrophilic attack .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect its physicochemical properties?

- Methodological Answer : Graph-set analysis (using Etter’s rules) reveals C=O···H-C hydrogen bonds (R(8) motifs) and π-π stacking between thiophene rings (distance ~3.5 Å) . These interactions contribute to high melting points (>150°C) and low solubility in non-polar solvents. For conflicting data on melting points (±5°C), DSC analysis under nitrogen can resolve discrepancies caused by polymorphism .

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., unexpected splitting of carbonyl signals) may arise from dynamic effects like keto-enol tautomerism. Variable-temperature NMR (VT-NMR) between 25°C and 60°C can identify exchange processes . If computational models (e.g., Gaussian) fail to match experimental IR spectra, re-optimize geometries using solvent correction models (e.g., PCM for acetone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.